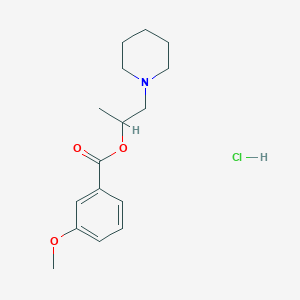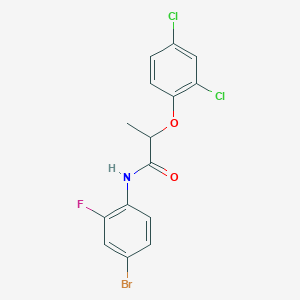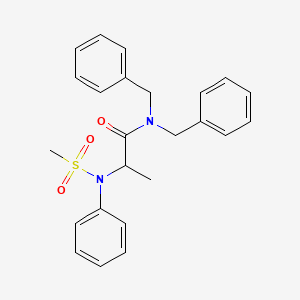![molecular formula C20H30N2O6 B3973631 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid](/img/structure/B3973631.png)
4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid
Descripción general
Descripción
4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid is a complex organic compound that combines a piperidine ring with a morpholine ring, linked through a 2-ethoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the morpholine ring is often prepared via the reaction of diethanolamine with ethylene oxide.
The key step in the synthesis is the coupling of the 2-ethoxyphenylmethyl group to the piperidine ring, which can be achieved through nucleophilic substitution reactions. The final step involves the formation of the oxalic acid salt, which is typically done by reacting the free base of the compound with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may be used in studies of receptor binding and signal transduction, given its structural similarity to known bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests that it may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-methylpiperidine, and 4-phenylpiperidine share structural similarities with 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine.
Morpholine Derivatives: Compounds like morpholine, N-methylmorpholine, and N-phenylmorpholine are structurally related to the morpholine ring in the compound.
Uniqueness
The uniqueness of 4-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]morpholine lies in its combination of the piperidine and morpholine rings with the 2-ethoxyphenylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-2-22-18-6-4-3-5-16(18)15-19-9-7-17(8-10-19)20-11-13-21-14-12-20;3-1(4)2(5)6/h3-6,17H,2,7-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHNHAHMGXPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B3973548.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)


![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3973605.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B3973617.png)
![1-phenyl-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973643.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B3973645.png)
![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3973649.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B3973661.png)
